1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
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Description
1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Spectroscopic Studies
A study by Saraçoǧlu & Cukurovalı (2013) focuses on the synthesis and characterization of a structurally similar compound, detailing the molecular geometry, vibrational frequencies, and chemical shifts. This work emphasizes the use of quantum chemical and spectroscopic methods to understand the compound's properties, suggesting similar approaches could be applied to study the detailed chemical properties of "1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea".
Novel Synthetic Approaches
Research by Sañudo et al. (2006) introduces a new class of cyclic dipeptidyl ureas via Ugi reactions, highlighting innovative synthetic pathways that could be relevant for constructing complex molecules similar to the one . This indicates the potential for developing new synthetic methods for the target compound.
Antidiabetic Screening
A study conducted by Lalpara et al. (2021) on dihydropyrimidine derivatives demonstrates the evaluation of in vitro antidiabetic activity. Although the specific compound isn't mentioned, this illustrates how related molecules could be explored for potential biological activities.
Formation Pathway Analysis
Research by Shiba et al. (1989) examines the reactions of urea and its derivatives, providing insights into the formation pathways of related compounds. Understanding these pathways is crucial for the synthesis and application of complex molecules.
Enzyme Inhibition and Anticancer Investigations
A study by Mustafa, Perveen, & Khan (2014) on urea derivatives showcases the synthesis and evaluation of enzyme inhibition and anticancer activities. This research direction suggests a potential area of application for the compound in therapeutic contexts.
properties
IUPAC Name |
1-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-6-2-12(3-7-14)8-9-20-19(25)21-11-17-22-18(24-28-17)15-10-16(27-23-15)13-4-5-13/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIENOMBNBGRAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea |
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